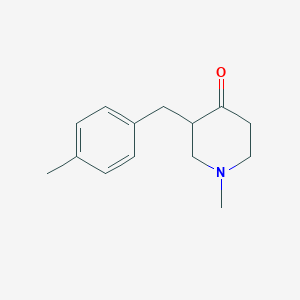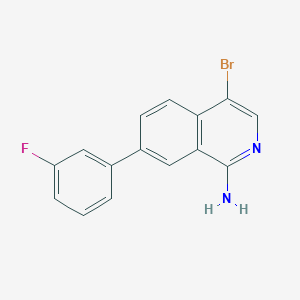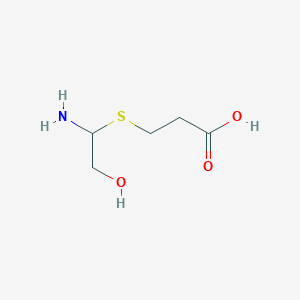
3-((1-Amino-2-hydroxyethyl)thio)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is an organic compound with the molecular formula C5H11NO3S It is a derivative of cysteine, an amino acid, and features a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid typically involves the reaction of cysteine with ethylene oxide. The reaction proceeds under mild conditions, with the cysteine acting as a nucleophile and attacking the ethylene oxide to form the thioether linkage. The reaction is usually carried out in an aqueous medium at a slightly elevated temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; usually performed under mild conditions.
Substitution: Various alkylating or acylating agents; reaction conditions depend on the specific reagent used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid involves its interaction with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: The parent amino acid from which 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is derived.
N-Acetylcysteine: A derivative of cysteine with similar antioxidant properties.
Glutathione: A tripeptide containing cysteine, known for its role in cellular antioxidant defense.
Uniqueness
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H11NO3S |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
3-(1-amino-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-7)10-2-1-5(8)9/h4,7H,1-3,6H2,(H,8,9) |
Clé InChI |
WERFUVFRVFVSSF-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(CO)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



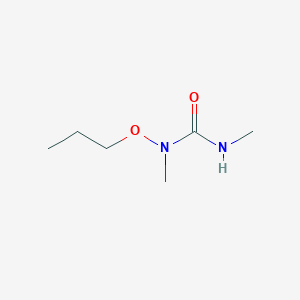
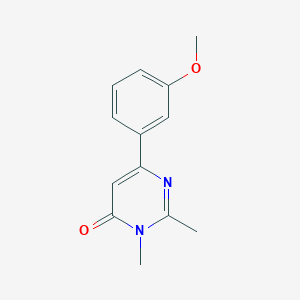
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
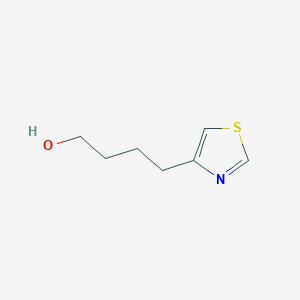
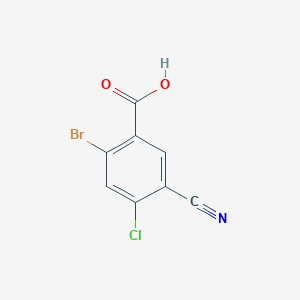
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)

